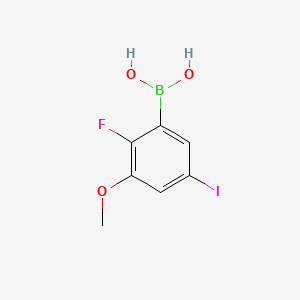

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid

Description

Properties

Molecular Formula |

C7H7BFIO3 |

|---|---|

Molecular Weight |

295.84 g/mol |

IUPAC Name |

(2-fluoro-5-iodo-3-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H7BFIO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3 |

InChI Key |

VARNNWBSKJDGSZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)I)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic Acid

General Synthetic Approaches to Arylboronic Acids

Arylboronic acids are typically prepared via:

- Lithiation followed by borylation: Directed ortho-lithiation of aryl halides or substituted arenes followed by quenching with trialkyl borates.

- Transition-metal catalyzed borylation: Palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron or other boron sources.

- Halogen-metal exchange followed by borylation: Using Grignard or organolithium reagents derived from aryl halides to react with boron electrophiles.

The presence of electron-withdrawing fluorine and electron-donating methoxy groups influences regioselectivity and reaction conditions.

Specific Routes Reported for this compound

Palladium-Catalyzed Borylation of 2-Fluoro-5-iodo-3-methoxybromobenzene or Analogues

A common and effective route involves palladium-catalyzed borylation of the corresponding aryl iodide precursor:

- Starting material: 2-Fluoro-5-iodo-3-methoxyphenyl halide (often bromide or iodide).

- Borylation reagent: Bis(pinacolato)diboron (B2Pin2) or pinacol boronate esters.

- Catalyst: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium acetate or carbonate.

- Solvent: Tetrahydrofuran (THF), dioxane, or mixtures with water.

- Conditions: Heating at 70–90 °C for several hours under inert atmosphere.

This method yields the boronic acid or its pinacol ester, which can be hydrolyzed to the free boronic acid.

Example from patent US8765948B2:

- Coupling of 2-halo-3-methoxyphenyl boronic acid derivatives under palladium catalysis is described, indicating the feasibility of synthesizing such boronic acids with halogen substituents including fluorine and iodine.

Halogen-Metal Exchange and Quenching with Borate Esters

- Step 1: Treat 2-fluoro-5-iodo-3-methoxybromobenzene with magnesium or lithium reagents (e.g., Mg, n-BuLi) to form the corresponding arylmagnesium or aryllithium intermediate.

- Step 2: Quench with trialkyl borate (e.g., B(OMe)3 or B(OEt)3).

- Step 3: Acidic work-up to yield the boronic acid.

This method requires low temperatures to avoid side reactions and is sensitive to moisture.

Direct Iodination of 2-Fluoro-3-methoxyphenylboronic Acid

An alternative approach is to start from 2-fluoro-3-methoxyphenylboronic acid and perform regioselective iodination at the 5-position:

- Reagents: Iodine or N-iodosuccinimide (NIS) in acidic or neutral conditions.

- Solvent: Acetic acid or dichloromethane.

- Temperature: 0 °C to room temperature.

This approach avoids the need to handle sensitive organometallic intermediates but requires selective iodination conditions.

Reaction Conditions and Optimization

Solvent Systems

Data Tables Summarizing Key Preparation Conditions

Mechanistic Insights

The palladium-catalyzed borylation proceeds via:

- Oxidative addition: Pd(0) inserts into the C–I bond of the aryl iodide.

- Transmetalation: The boron reagent transfers the boryl group to Pd(II).

- Reductive elimination: Formation of the arylboronate and regeneration of Pd(0).

The fluorine substituent influences electronic density and may affect the rate of oxidative addition and transmetalation steps.

Summary and Recommendations

- The palladium-catalyzed borylation of 2-fluoro-5-iodo-3-methoxybromobenzene with bis(pinacolato)diboron is the most practical and widely used method, offering good yields and scalability.

- Halogen-metal exchange followed by borate quenching is an alternative but requires stringent conditions.

- Direct iodination of the boronic acid precursor is less common but can be used if the boronic acid is readily available.

- Optimization of catalyst, ligand, base, solvent, and temperature is crucial to maximize yield and purity.

- Protecting groups are generally unnecessary but may be employed if other sensitive functionalities are present.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid" are not available within the provided search results, the following information can be gathered regarding related compounds and their applications:

Role of Halogenated Phenylboronic Acids

- Antibacterial and Antibiofilm Activity: Halogenated phenylboronic acids, including 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA), exhibit antibacterial and antibiofilm activity . These compounds have minimum inhibitory concentrations of 100 μg/mL for planktonic cell growth and prevent biofilm formation in a dose-dependent manner .

- Virulence Factor Inhibition: Iodo-boric acids can diminish several virulence factors influencing motility, agglutination of fimbria, hydrophobicity, and indole synthesis . They hamper the proliferation of planktonic and biofilm cells and can effectively inhibit biofilm formation on the surface of squid and shrimp models .

- Food Preservation: Halogenated acid derivatives have food preservation capabilities, as demonstrated in models using prawns and shrimp .

- Mechanism of Action: These compounds disrupt biofilm formation and attenuate virulence factors such as motility and hydrophobicity in bacteria, which are crucial for their pathogenicity. The presence of halogen atoms enhances the interaction with bacterial cell surfaces, potentially increasing the efficacy of these compounds.

Specific Examples and Related Compounds

- (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: This compound is of interest in medicinal chemistry due to its potential biological activities. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

- 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid: Preliminary investigations suggest that derivatives of this compound might possess antimicrobial activities. It is also employed in studies focusing on enzyme interactions, which are crucial for understanding metabolic pathways and developing enzyme inhibitors. Investigations into the medicinal properties of this compound suggest it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development aimed at treating conditions involving pain and inflammation.

- (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid: Used in chemical synthesis .

- 2-fluoro-3-methoxy-phenyl boronic acid: Utilized in Suzuki cross-coupling reactions .

- 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7- carboxamide: Employed in Positron Emission Tomography (PET) imaging .

Table of Related Compound Activity

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

| (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | TBD | TBD |

Note: MIC = Minimum Inhibitory Concentration, TBD = To Be Determined.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and molecular probes. The compound’s unique substituents also influence its reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The pKa of boronic acids is critical for their reactivity in physiological or synthetic environments. Fluorine and iodine substituents significantly lower the pKa compared to non-halogenated analogs. For instance:

- (3-Fluoro-4-methoxyphenyl)boronic acid (CAS 149507-26-6, similarity score 0.88 to the target compound) has a pKa influenced by fluorine’s inductive effect, stabilizing the boronate form .

- (2-Iodo-5-methoxyphenyl)boronic acid (CAS 89694-50-8) lacks the fluorine at position 2, resulting in a higher pKa and reduced Lewis acidity compared to the target compound .

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS 352525-85-0) replaces iodine with bromine, reducing steric bulk but maintaining moderate Lewis acidity due to fluorine .

Table 1: pKa and Substituent Effects

| Compound Name | Substituents | pKa (Estimated) | Key Reactivity Features |

|---|---|---|---|

| (2-Fluoro-5-iodo-3-methoxyphenyl)BA | 2-F, 5-I, 3-OCH3 | ~7.8–8.2 | High oxidative addition efficiency |

| (3-Fluoro-4-methoxyphenyl)BA | 3-F, 4-OCH3 | ~8.5 | Moderate diol binding affinity |

| (2-Iodo-5-methoxyphenyl)BA | 2-I, 5-OCH3 | ~9.0 | Lower Lewis acidity, slower coupling |

| 3-Bromo-5-fluoro-2-methoxyphenylBA | 3-Br, 5-F, 2-OCH3 | ~8.0 | Balanced electronic effects |

Q & A

Q. What are the key synthetic strategies for preparing (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid, and how do functional groups influence reaction pathways?

The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of aromatic precursors. For halogen- and methoxy-substituted derivatives like this compound, steric and electronic effects from substituents (e.g., iodine’s bulkiness, fluorine’s electron-withdrawing nature) can hinder borylation efficiency. Protecting groups may be required to stabilize reactive intermediates. For example, methoxy groups can act as directing groups in metal-catalyzed borylation, but iodine’s size may necessitate optimized catalysts (e.g., Ir or Pd complexes) to avoid steric clashes .

Q. How can common characterization techniques (e.g., NMR, LC-MS) be optimized to confirm the structure and purity of this boronic acid?

- NMR : Use B NMR to confirm boronic acid identity (typical δ ≈ 30 ppm for arylboronic acids). F NMR can verify fluorine substitution.

- LC-MS/MS : Employ reverse-phase chromatography with acidic mobile phases to minimize boroxine formation. Triple quadrupole MS in MRM mode enhances sensitivity for trace impurities (e.g., detection limits <1 ppm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset temperatures >150°C suggest suitability for high-temperature reactions .

Q. What are the primary challenges in handling and storing this compound, and how can they be mitigated?

Boronic acids are prone to dehydration, forming boroxines, especially under heat or vacuum. Store at 0–6°C in anhydrous conditions with desiccants. Pre-purify via recrystallization (e.g., using EtOAc/hexane) to remove hydrated species. For long-term storage, convert to boronic esters (e.g., with pinacol) and regenerate the acid as needed .

Advanced Research Questions

Q. How do the kinetics and thermodynamics of diol binding for this boronic acid compare to other fluorinated derivatives, and how can binding be experimentally quantified?

Stopped-flow fluorescence assays are ideal for measuring binding kinetics. The fluorine substituent enhances Lewis acidity, accelerating diol binding (e.g., kon ≈ 10–10 Ms for fructose). Compare thermodynamic affinity (Kd) via isothermal titration calorimetry (ITC). Fluorine’s electron-withdrawing effect increases boronic acid pKa, favoring binding at physiological pH .

Q. What methodological considerations are critical when using MALDI-MS to analyze this compound, given its propensity for dehydration/trimerization?

Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic esters, preventing boroxine artifacts. Use a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization. Validate spectra with isotopic pattern analysis (boron’s natural isotope distribution: B ≈ 20%, B ≈ 80%) .

Q. How can non-specific interactions interfere with glycoprotein binding studies involving this boronic acid, and how can selectivity be improved?

Secondary interactions (e.g., hydrophobic or ionic) may dominate over diol-specific binding. Use SPR (surface plasmon resonance) with AECPBA-derivatized surfaces to quantify specificity. Adjust buffer pH (e.g., pH 8.5 with 0.1 M ammonium bicarbonate) to suppress non-specific binding. Competitive elution with sorbitol confirms boronate-dependent interactions .

Q. What role could this compound play in designing covalent proteasome inhibitors, and how does its structure compare to clinically approved boronic acid drugs?

The iodine and methoxy groups could enhance target selectivity by fitting into hydrophobic proteasome pockets. Compare to Bortezomib, a dipeptidyl boronic acid inhibitor: fluorine may improve metabolic stability, while iodine’s size could limit off-target effects. Use molecular docking (e.g., Autodock Vina) to predict binding modes to the 20S proteasome .

Q. How can LC-MS/MS methods be adapted to quantify genotoxic impurities (e.g., unreacted precursors) in drug substances containing this boronic acid?

Develop a MRM method with transitions specific to potential impurities (e.g., m/z 214 → 153 for methyl phenyl boronic acid). Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate linearity (R >0.995) and accuracy (90–110% recovery) per ICH Q2(R1) guidelines .

Q. What structural features of this compound make it a candidate for flame-retardant applications, and how can its thermal degradation pathways be analyzed?

Aromatic boronic acids form char-promoting boron oxide layers during pyrolysis. TGA-FTIR can identify degradation products (e.g., B-O-C intermediates). Compare to halogen-free benchmarks: fluorine may reduce smoke toxicity, while iodine could synergize with boron to enhance flame inhibition .

Q. In electrochemical glucose sensors, how does the substitution pattern of this boronic acid influence polymer-based indicator displacement assays?

The iodine substituent increases hydrophobicity, enhancing polymer (e.g., poly-nordihydroguaiaretic acid) adhesion to graphene electrodes. Fluorine’s electronegativity stabilizes the boronate-diol complex, improving glucose sensitivity. Use cyclic voltammetry to measure redox current changes (ΔI ≈ 10–100 nA/mM glucose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.